molecular formula C19H22N2O2 B11301185 1-(3,4-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol

1-(3,4-dimethylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol

Cat. No.: B11301185
M. Wt: 310.4 g/mol
InChI Key: NFGDGWKRMMNGEW-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazoles. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(3,4-dimethylphenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C19H22N2O2/c1-13-8-9-17(10-14(13)2)23-12-16(22)11-21-15(3)20-18-6-4-5-7-19(18)21/h4-10,16,22H,11-12H2,1-3H3

InChI Key

NFGDGWKRMMNGEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Etherification: The 3,4-dimethylphenol is reacted with an appropriate halogenated propanol derivative to form the ether linkage.

    Coupling: The benzodiazole and the etherified propanol are then coupled under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Lacks the methyl group on the benzodiazole ring.

    1-(3,4-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)butan-2-ol: Has an additional carbon in the propanol chain.

Uniqueness

1-(3,4-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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